

## Commercial Suppliers and Applications of High-Purity Protein Kinase C (19-31)

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Compound of Interest		
Compound Name:	Protein kinase c(19-31)	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity Protein Kinase C (19-31) peptide, a crucial tool in the study of signal transduction and drug discovery.

## Introduction to Protein Kinase C (19-31)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The PKC (19-31) peptide is a synthetic fragment derived from the pseudosubstrate regulatory domain of PKC $\alpha$  (residues 19-31). In its native form, this pseudosubstrate sequence binds to the active site of PKC, maintaining the enzyme in an inactive state.

A common modification of this peptide involves the substitution of alanine at position 25 with a serine residue ([Ser25]-PKC (19-31)). This change converts the peptide from an inhibitor to a potent and specific substrate for PKC, making it an invaluable tool for assaying PKC activity.

## **Commercial Supplier Data**

Several commercial suppliers offer high-purity PKC (19-31) and its [Ser25] variant. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.



Supplier	Product Name	Sequence	Purity (HPLC)	Molecular Weight ( g/mol )	Kinetic Paramete rs	Modificati ons
NovoPro Bioscience	(Ser25)- Protein Kinase C (19-31)	H-Arg-Phe- Ala-Arg- Lys-Gly- Ser-Leu- Arg-Gln- Lys-Asn- Val-OH	97.3%[1]	1559.84[1]	Km = 0.2 μM, Vmax = 8 μmol/min/ mg[1]	None
AnaSpec	[Ser25]- PKC (19- 31), biotinylated	Lys(Biotin)- Arg-Phe- Ala-Arg- Lys-Gly- Ser-Leu- Arg-Gln- Lys-Asn- Val-OH	≥95%[2]	1914.4[2]	Not specified	N-terminal Biotinylatio n
GlpBio	[Ser25] Protein Kinase C (19-31)	H-Arg-Phe- Ala-Arg- Lys-Gly- Ser-Leu- Arg-Gln- Lys-Asn- Val-OH	Not specified	1559.82	Not specified	None
Echelon Bioscience s	[Ser25] Protein Kinase C Substrate (19-31)	Arg-Phe- Ala-Arg- Lys-Gly- Ser-Leu- Arg-Gln- Lys-Asn- Val-OH	>95%	1558.02	Km = 0.2 μM	None



MedChem Express	Protein Kinase C (19-31)	Not specified	Not specified	1543.82 (free acid)	Not specified	TFA salt
Aapptec	Myristoylat ed Protein Kinase C (19-31)	Myristoyl- Arg-Phe- Ala-Arg- Lys-Gly- Ala-Leu- Arg-Gln- Lys-Asn- Val	Not specified	1754.23	Not specified	N-terminal Myristoylati on

## **Application Notes**

The [Ser25]-PKC (19-31) peptide is primarily used as a substrate in various kinase assay formats to quantify the activity of PKC isoforms. Its high affinity and specificity make it an excellent tool for:

- Screening for PKC inhibitors and activators: The peptide can be used in high-throughput screening campaigns to identify novel drug candidates that modulate PKC activity.
- Characterizing PKC isoform specificity: By comparing the phosphorylation of the peptide by different PKC isoforms, researchers can investigate the substrate specificity of each enzyme.
- Studying PKC signaling pathways: The activity of PKC in cell lysates or purified preparations
  can be measured in response to various stimuli, providing insights into the regulation of PKC
  signaling.

Modified versions of the peptide, such as biotinylated or myristoylated forms, offer additional applications. Biotinylated peptides are particularly useful for non-radioactive, ELISA-based assays, allowing for easy capture and detection. Myristoylated peptides exhibit increased cell permeability, enabling their use in cell-based assays to probe PKC activity within a cellular context.

## **Experimental Protocols**



### **Protocol 1: In Vitro PKC Activity Assay (Radioactive)**

This protocol describes a method for measuring PKC activity using [ $\gamma$ -32P]ATP and the [Ser25]-PKC (19-31) substrate peptide.

#### Materials:

- · Purified active PKC enzyme or cell lysate containing PKC
- [Ser25]-PKC (19-31) peptide substrate
- Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 5 mM CaCl<sub>2</sub>, 100 μM ATP)
- [y-32P]ATP (specific activity ~3000 Ci/mmol)
- Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
- 10% Trichloroacetic acid (TCA)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare the reaction mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, activators (PS and DAG), and the [Ser25]-PKC (19-31) peptide substrate.
- Initiate the reaction: Add the PKC enzyme source (purified enzyme or cell lysate) to the reaction mixture and briefly vortex. To start the phosphorylation reaction, add [y-32P]ATP.
- Incubate: Incubate the reaction at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically.
- Stop the reaction: Terminate the reaction by adding an equal volume of 10% TCA.
- Spot onto P81 paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose square.



- Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

## Protocol 2: Non-Radioactive PKC Activity Assay (ELISAbased)

This protocol utilizes a biotinylated [Ser25]-PKC (19-31) substrate for a safer and more convenient assay format.

#### Materials:

- Purified active PKC enzyme or cell lysate
- Biotinylated [Ser25]-PKC (19-31) peptide substrate
- Kinase Assay Buffer (as above, without radioactive ATP)
- ATP
- Streptavidin-coated microplate
- Phospho-specific antibody that recognizes the phosphorylated substrate
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

 Coat plate (if not pre-coated): If using a non-precoated plate, coat the wells of a streptavidincoated microplate with the biotinylated [Ser25]-PKC (19-31) peptide and wash to remove



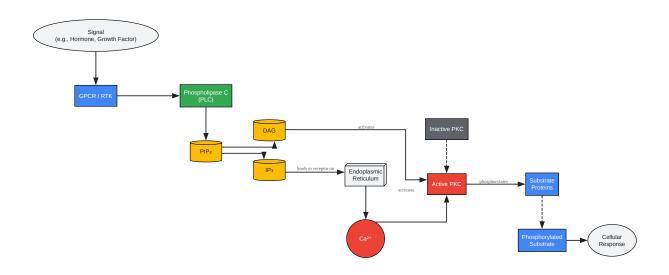
unbound peptide.

- Kinase reaction: Add the PKC enzyme source and ATP to the wells to initiate the phosphorylation reaction.
- Incubate: Incubate the plate at 30°C for 30-60 minutes.
- Wash: Wash the wells to remove the enzyme and ATP.
- Primary antibody: Add the phospho-specific primary antibody to the wells and incubate for 1 hour at room temperature.
- Wash: Wash the wells to remove unbound primary antibody.
- Secondary antibody: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Wash: Wash the wells to remove unbound secondary antibody.
- Develop: Add TMB substrate and incubate until a blue color develops.
- Stop and read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

# Visualizations PKC Signaling Pathway

The following diagram illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>). Both DAG and Ca<sup>2+</sup> are required for the activation of conventional PKC isoforms (cPKC). Once active, PKC phosphorylates a wide range of downstream target proteins, leading to various cellular responses.





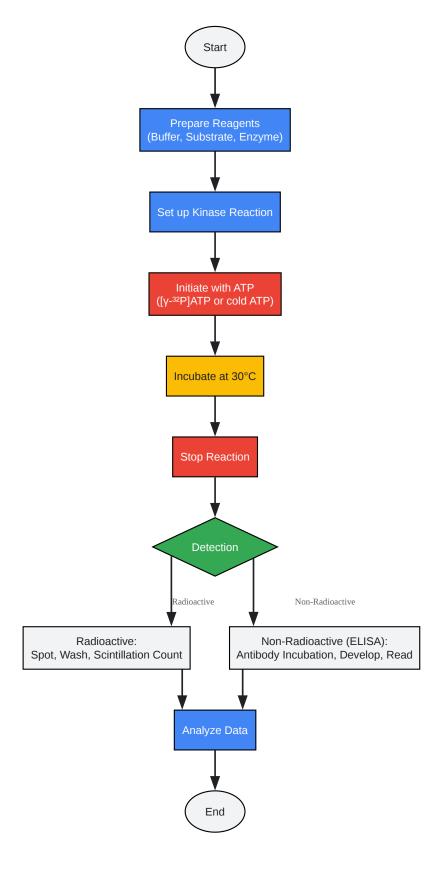
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Caption: Simplified overview of the canonical Protein Kinase C signaling pathway.

## **Experimental Workflow for In Vitro PKC Activity Assay**

The following diagram outlines the general workflow for an in vitro PKC activity assay using the [Ser25]-PKC (19-31) peptide as a substrate.





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Caption: General workflow for an in vitro Protein Kinase C activity assay.



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### References

- 1. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 2. [Ser25]-PKC (19-31), biotinylated 1 mg [anaspec.com]
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